Methylene Spacer Enhances Human sEH Inhibitory Potency Relative to Direct N-Adamantyl Analog
In a systematic SAR study of adamantyl ureas, the compound bearing a methylene spacer (A2, N-(1-adamantylmethyl)-N'-isopropylurea) demonstrated significantly higher inhibitory potency against recombinant human sEH compared to its direct N-adamantyl analog lacking the spacer (A3, 1-(adamantan-1-yl)-3-isopropylurea) [1].
| Evidence Dimension | Human sEH inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.8 ± 0.1 nM (compound 5c/A2 in Table 1) |
| Comparator Or Baseline | 1.7 ± 0.3 nM (compound 3b/A3 in Table 1; N-adamantyl without methylene spacer) |
| Quantified Difference | 2.1-fold increase in potency (lower IC₅₀) |
| Conditions | Recombinant human soluble epoxide hydrolase fluorescence-based assay; IC₅₀ values represent mean ± standard deviation from multiple determinations |
Why This Matters
The 2.1-fold potency gain attributable to the methylene spacer directly impacts the compound's utility as an sEH inhibitor, enabling lower effective concentrations in biochemical and cellular assays and potentially reducing off-target engagement at higher dosing.
- [1] Burmistrov V, Morisseau C, Danilov D, Harris TR, Dalinger I, Vatsadze I, Shkineva T, Butov GM, Hammock BD. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorg Chem. 2017 Dec 30;76:510–527. doi:10.1016/j.bioorg.2017.12.024 View Source
